molecular formula C12H14BrN B2400066 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine CAS No. 180912-08-7

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

Cat. No.: B2400066
CAS No.: 180912-08-7
M. Wt: 252.155
InChI Key: ZLTVWHVXRJSJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine can be achieved through several synthetic routes. One common method involves the bromination of phenyl derivatives followed by cyclization reactions. For instance, the bromination of phenyl derivatives can be carried out using bromine in the presence of a catalyst such as vanadium pentoxide or ammonium heptamolybdate . The resulting bromophenyl derivative can then undergo cyclization to form the desired pyridine compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or lithium reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds.

Scientific Research Applications

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is unique due to its specific structure, which combines a bromophenyl group with a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTVWHVXRJSJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.